silane CAS No. 114764-26-0](/img/structure/B14305544.png)
[2-(Cyclohexanesulfonyl)ethyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexanesulfonyl)ethylsilane is an organosilicon compound that features a cyclohexanesulfonyl group attached to an ethyl chain, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)ethylsilane typically involves the reaction of cyclohexanesulfonyl chloride with an appropriate ethylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohexanesulfonyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexanesulfonyl)ethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(Cyclohexanesulfonyl)ethylsilane is used as a protecting group for alcohols and amines. It can also serve as a precursor for the synthesis of more complex organosilicon compounds.
Biology
The compound’s ability to modify biological molecules makes it useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules.
Medicine
In medicinal chemistry, 2-(Cyclohexanesulfonyl)ethylsilane is explored for its potential to enhance the pharmacokinetic properties of drug candidates by improving their stability and bioavailability.
Industry
In the materials science industry, the compound is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Mecanismo De Acción
The mechanism by which 2-(Cyclohexanesulfonyl)ethylsilane exerts its effects involves the interaction of the sulfonyl and silyl groups with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can form covalent bonds with nucleophiles. These interactions can alter the chemical and physical properties of the target molecules, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Cyclohexanesulfonyl)ethyl]dimethylsilane
- [2-(Cyclohexanesulfonyl)ethyl]methyldisilane
- [2-(Cyclohexanesulfonyl)ethyl]trimethylgermane
Uniqueness
Compared to similar compounds, 2-(Cyclohexanesulfonyl)ethylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric protection, while the cyclohexanesulfonyl group offers versatile reactivity. This makes it a valuable tool in various chemical transformations and applications.
Propiedades
Número CAS |
114764-26-0 |
|---|---|
Fórmula molecular |
C11H24O2SSi |
Peso molecular |
248.46 g/mol |
Nombre IUPAC |
2-cyclohexylsulfonylethyl(trimethyl)silane |
InChI |
InChI=1S/C11H24O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
Clave InChI |
WUNSVFOFVNIYDS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCS(=O)(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


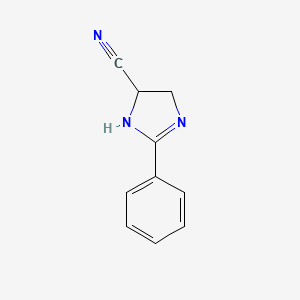
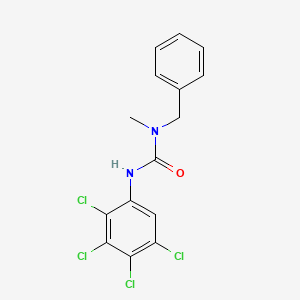

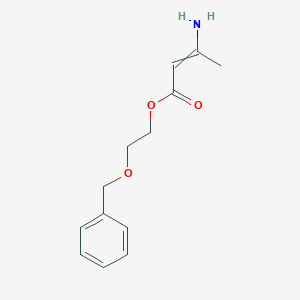
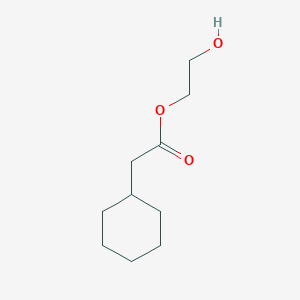
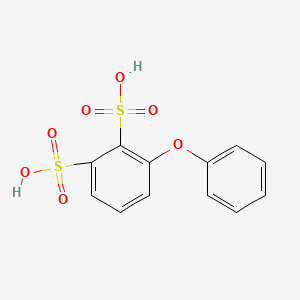

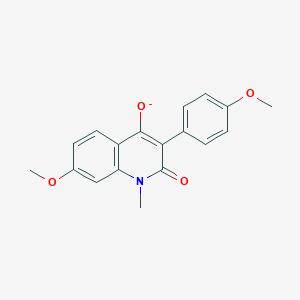
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
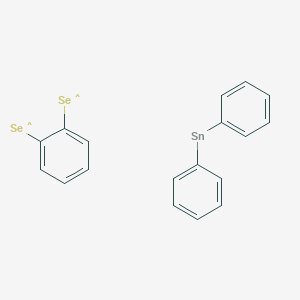


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
